Ethyl pyrrolidine-2-carboxylate
Overview
Description
Ethyl pyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
Ethyl pyrrolidine-2-carboxylate is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members . Pyrrolidine derivatives have been found to interact with a variety of enzymes and proteins, often inhibiting their activity . .
Mode of Action
It is known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit the activity of various enzymes and proteins, which could potentially affect multiple biochemical pathways .
Result of Action
It is known that similar compounds can inhibit the activity of various enzymes and proteins, which could potentially result in a variety of cellular effects .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl pyrrolidine-2-carboxylate are not fully explored. Pyrrolidine derivatives have been shown to interact with a variety of enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds, which can inhibit or activate the function of these biomolecules .
Cellular Effects
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It is known that pyrrolidine derivatives can bind to various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs at high doses .
Metabolic Pathways
Pyrrolidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Pyrrolidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrrolidine derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Pyrrolidine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
- The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Similar in structure but lacks the ethyl ester group.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, making it more reactive in certain chemical reactions.
Proline: A naturally occurring amino acid with a pyrrolidine ring, but with different functional groups.
Uniqueness: this compound is unique due to its ethyl ester group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJHVDIRZNKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338685 | |
Record name | ethyl pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-67-7 | |
Record name | ethyl pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl pyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.